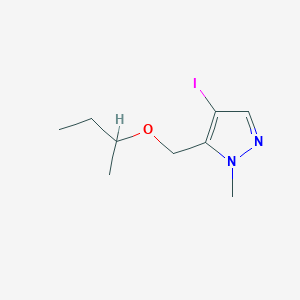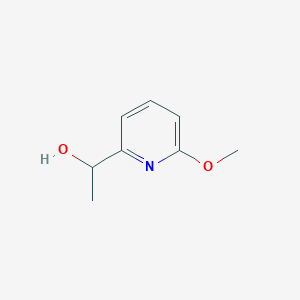
5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as 4-IMBP and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of 4-IMBP involves its interaction with the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). When 4-IMBP binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IMBP are primarily mediated through its interaction with the GABA-A receptor. The anxiolytic effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the amygdala, a brain region involved in fear and anxiety. The sedative effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the reticular activating system, a brain region involved in arousal and wakefulness. The anticonvulsant effects of 4-IMBP are due to its ability to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity in the seizure focus.
実験室実験の利点と制限
One of the advantages of using 4-IMBP in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of the receptor activity and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 4-IMBP is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
将来の方向性
There are several future directions for the use of 4-IMBP in scientific research. One direction is the development of novel drugs that target the GABA-A receptor based on the structure of 4-IMBP. Another direction is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, the use of 4-IMBP in combination with other drugs or therapies may provide new insights into the treatment of these disorders. Finally, the development of new techniques for the delivery of 4-IMBP to specific brain regions may enhance its therapeutic potential and reduce its potential side effects.
合成法
The synthesis of 4-IMBP involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing 4-IMBP is through the reaction of 4-iodo-1-methyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 4-IMBP.
科学的研究の応用
4-IMBP has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-IMBP has been used to investigate the role of the GABA-A receptor in the regulation of anxiety and stress-related behaviors. In pharmacology, 4-IMBP has been used to study the effects of benzodiazepine drugs on the GABA-A receptor. In medicinal chemistry, 4-IMBP has been used as a lead compound for the development of novel drugs that target the GABA-A receptor.
特性
IUPAC Name |
5-(butan-2-yloxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-4-7(2)13-6-9-8(10)5-11-12(9)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWHVPXTGWXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-4-iodo-1-methyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)

